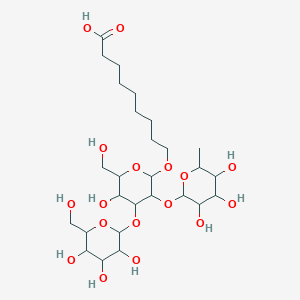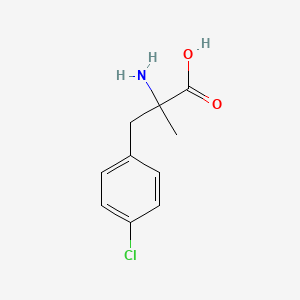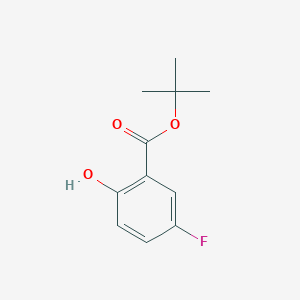![molecular formula C13H25N7O5 B12083770 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid is a complex organic compound that belongs to the class of amino acids It is a derivative of glycine and is known for its significant role in various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid typically involves multiple steps, starting from simpler amino acids. One common method involves the stepwise addition of amino groups to a glycine backbone. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over the addition of each amino acid residue, ensuring high purity and yield. The process may also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from any side products or impurities.
化学反应分析
Types of Reactions
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds if sulfur-containing amino acids are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Amino groups can participate in nucleophilic substitution reactions, where one amino group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of cystine from cysteine residues, while reduction can yield free thiol groups.
科学研究应用
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including its role in enzyme inhibition and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a component in various biochemical assays.
作用机制
The mechanism of action of 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access.
相似化合物的比较
Similar Compounds
Glycine: The simplest amino acid, serving as a building block for more complex compounds.
Diglycine: A dipeptide consisting of two glycine residues, known for its role in peptide synthesis.
N-glycylglycine: Another glycine derivative with similar properties.
Uniqueness
What sets 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid apart from these similar compounds is its more complex structure, which allows for a greater range of interactions and applications. Its multiple amino groups enable it to participate in a variety of biochemical processes, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H25N7O5 |
|---|---|
分子量 |
359.38 g/mol |
IUPAC 名称 |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H25N7O5/c1-7(12(24)25)19-11(23)8(3-2-4-17-13(15)16)20-10(22)6-18-9(21)5-14/h7-8H,2-6,14H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H4,15,16,17) |
InChI 键 |
GFRBLKXVLQKZLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)







![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

